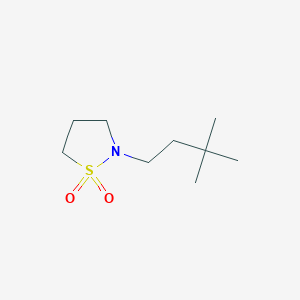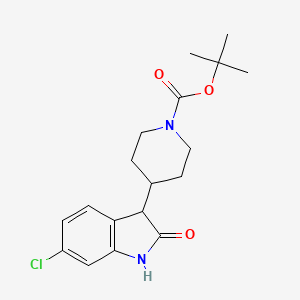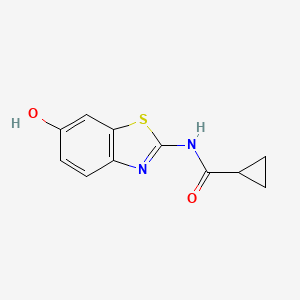
2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide, also known as DMTB-TDO or DB-TDO, is a chemical compound that belongs to the class of thiazolidine dioxides. It has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Aplicaciones Científicas De Investigación
2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit anti-inflammatory and anti-tumor properties. It has also been shown to have potential as an antifungal and antibacterial agent. In agriculture, it has been studied for its potential as a plant growth regulator and as a pesticide. In materials science, it has been studied for its potential as a polymer stabilizer and as a flame retardant.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the inflammatory response and the growth of cancer cells. It has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models. It has also been shown to have low toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide is its high purity and ease of synthesis. It is also relatively stable and has low toxicity. However, one of the limitations of 2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide is its limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are many potential future directions for research on 2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide. One area of interest is its potential as a therapeutic agent for inflammatory diseases and cancer. Another area of interest is its potential as a pesticide and plant growth regulator. Additionally, further research is needed to understand the mechanism of action of 2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide and to develop more efficient synthesis methods.
Métodos De Síntesis
2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide can be synthesized by reacting 3,3-dimethyl-1-butene with thioacetic acid in the presence of hydrogen peroxide. The reaction is carried out under mild conditions and yields a high purity product. The yield of the reaction is around 70%, and the reaction time is approximately 3 hours.
Propiedades
IUPAC Name |
2-(3,3-dimethylbutyl)-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-9(2,3)5-7-10-6-4-8-13(10,11)12/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAJYLILKHQWSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCN1CCCS1(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549514.png)
![4-[[[2-(Trifluoromethyl)phenyl]sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7549522.png)


![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B7549548.png)

![4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7549555.png)
![3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol](/img/structure/B7549560.png)

![2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol](/img/structure/B7549564.png)


